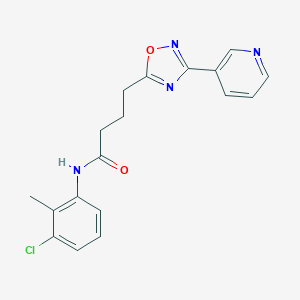
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as compound X, is a synthetic compound that has drawn significant attention from the scientific community due to its potential pharmacological properties. Compound X belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to modulate the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to increase the levels of certain neurotransmitters, such as GABA, which can have a calming effect on the brain. Furthermore, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. One direction is to further investigate its potential as a treatment for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease. Another direction is to elucidate its exact mechanism of action, which can help to identify new targets for drug development. Furthermore, future research can focus on improving the solubility of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X, which can increase its usefulness in experimental settings.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to produce the corresponding amide. Finally, the amide is treated with potassium carbonate and 2-chloro-1,3-dimethylimidazolinium chloride to form N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. The overall yield of the synthesis is 60%.
科学研究应用
Compound X has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to have a positive effect on cognitive function and memory. These properties make it a potential candidate for the development of drugs for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease.
属性
产品名称 |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C18H17ClN4O2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-14(19)6-2-7-15(12)21-16(24)8-3-9-17-22-18(23-25-17)13-5-4-10-20-11-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,21,24) |
InChI 键 |
IZQOASCNKKODDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B277021.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)
![N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B277023.png)

![8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B277028.png)
![N-cyclohexyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277029.png)
![N-benzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277031.png)
![2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277032.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
![2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277039.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)
![Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277041.png)
